(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide
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Overview
Description
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C14H24BrNO4. It is known for its unique structure, which includes a methoxy group and a trimethoxybenzyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide typically involves the reaction of 2-methoxy-1-methylethylamine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trimethoxybenzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride
- (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine sulfate
Uniqueness
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFTGDDMRQYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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